molecular formula C10H10ClFO3 B1390305 3-(2-Chloro-4-fluoro-3-methoxyphenyl)propanoic acid CAS No. 1171917-26-2

3-(2-Chloro-4-fluoro-3-methoxyphenyl)propanoic acid

Cat. No.: B1390305
CAS No.: 1171917-26-2
M. Wt: 232.63 g/mol
InChI Key: XSBZMDZEWDUDHG-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluoro-3-methoxyphenyl)propanoic acid is a specialized propanoic acid derivative serving as a key synthetic intermediate in agricultural chemistry research, particularly for developing novel herbicidal compounds. Its structural features—a propanoic acid chain linked to a 2-chloro-4-fluoro-3-methoxyphenyl ring—make it a valuable precursor for synthesizing advanced chemical entities with potential auxin-like activity. This compound is integral to creating herbicidal compositions that mimic natural plant growth regulators, which are a major focus in modern weed management science . The primary research value of this compound lies in its potential role in the discovery and development of new synthetic auxin herbicides. Its molecular architecture, containing specific halogen and methoxy substitutions, is characteristic of compounds investigated for their ability to disrupt plant growth processes in a selective manner. Researchers utilize this chemical to explore structure-activity relationships in herbicide design, particularly for managing weed populations in major crops such as cereals, rice, soybeans, and corn . The compound enables investigation into how specific molecular modifications influence biological activity, absorption, and metabolism in plants. When handling this compound, researchers should implement appropriate safety precautions. While specific hazard data for this exact compound is limited in the searched literature, structurally similar chlorinated and fluorinated aromatic compounds often require careful handling. Researchers should consult relevant safety data sheets and implement standard laboratory safety practices when working with this material. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should verify all specifications and conduct necessary characterization prior to use in experimental applications.

Properties

IUPAC Name

3-(2-chloro-4-fluoro-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-15-10-7(12)4-2-6(9(10)11)3-5-8(13)14/h2,4H,3,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBZMDZEWDUDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237803
Record name 2-Chloro-4-fluoro-3-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171917-26-2
Record name 2-Chloro-4-fluoro-3-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171917-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-3-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluoro-3-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the propanoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Overview

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₁ClFNO₃
  • Molecular Weight : Approximately 247.65 g/mol
  • IUPAC Name : 3-(2-Chloro-4-fluoro-3-methoxyphenyl)propanoic acid

This compound features a propanoic acid backbone with a substituted aromatic ring containing chlorine and fluorine atoms, along with a methoxy group. These structural characteristics contribute to its diverse biological activities.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the structure can enhance its efficacy against human leukemia cells, indicating potential for further development as an anticancer agent.
  • Antimicrobial Properties : Research has demonstrated that compounds with similar structures possess significant antimicrobial activity against strains such as E. coli and S. aureus. This positions this compound as a promising candidate for new antimicrobial agents.

Agricultural Chemistry

The compound has potential applications in agriculture, particularly as a herbicide. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed management solutions.

  • Herbicidal Activity : Compounds similar to this compound have been patented for their herbicidal properties, suggesting that this compound may also exhibit similar functionalities .

Material Science

In material science, this compound can be utilized in the synthesis of novel materials with unique properties due to its chemical structure.

  • Polymer Synthesis : The compound can serve as a building block for creating polymers with specific functionalities, enhancing the performance of materials used in various applications .

Cytotoxicity Against Cancer Cells

A detailed study evaluated the effects of various amino acid derivatives on human leukemia cells. The findings indicated that structural modifications could significantly enhance cytotoxic efficacy, highlighting the potential of this compound in cancer therapy.

Antimicrobial Activity Investigation

Another investigation focused on the antimicrobial properties of structurally related compounds. The results showed significant inhibition against bacterial strains, reinforcing the potential use of this compound in developing new antimicrobial agents.

Data Summary Table

Application AreaPotential UseObserved Effects
Medicinal ChemistryAnticancer AgentCytotoxic effects on leukemia cells
Antimicrobial AgentInhibition of E. coli and S. aureus
Agricultural ChemistryHerbicideInhibition of weed growth
Material SciencePolymer SynthesisDevelopment of functional materials

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluoro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluoro, and methoxy groups can influence its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological processes, making the compound valuable for research in pharmacology and biochemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted phenylpropanoic acids exhibit diverse physicochemical and biological properties depending on the position and nature of substituents. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues with Halogen and Methoxy Substituents

3-(3-Chloro-4-methoxyphenyl)propanoic acid (CID 10889272) Molecular Formula: C₁₀H₁₁ClO₃ Substituents: 3-Cl, 4-OMe SMILES: COC1=C(C=C(C=C1)Cl)CCC(=O)O Key Differences: Lacks the 2-F substituent present in the target compound. The chloro and methoxy groups are positioned at 3 and 4, altering electronic effects and steric hindrance.

(Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate

  • Molecular Formula : C₁₀H₈Cl₂O₃
  • Substituents : 2,4-Cl, hydroxyacrylate group
  • Key Differences : Dichloro substitution and a hydroxyacrylate moiety increase acidity and rigidity. Crystallographic data reveals planar geometry, which may influence binding interactions in biological systems .

Amino- and Phenoxy-Linked Derivatives

3-[(2-Fluoro-3-methoxyphenyl)amino]propanoic acid (SY421386) Substituents: 2-F, 3-OMe (amino-linked) Key Differences: The amino linker introduces flexibility and hydrogen-bonding capacity. This structural variation may enhance solubility but reduce metabolic stability compared to direct phenyl-propanoic acid bonds .

The 2-Cl/3-OMe arrangement mimics the target compound but with an ether linkage .

Biological Activity

3-(2-Chloro-4-fluoro-3-methoxyphenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a propanoic acid backbone with a phenyl ring substituted by chlorine, fluorine, and methoxy groups. These substituents are crucial as they influence the compound's reactivity and interaction with biological targets. The molecular formula is C11H12ClFO3C_{11}H_{12}ClFO_3, with a molecular weight of approximately 246.66 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the carboxylic acid group allows for hydrogen bonding, while the aromatic ring facilitates hydrophobic interactions, which are essential for binding to biological molecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction pathways.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.
    Bacterial StrainMIC (µM)
    Staphylococcus aureus5.64
    Escherichia coli8.33
    Bacillus subtilis4.69
  • Antiviral Properties : The compound has been evaluated for its antiviral activity against various viruses, showing promising results that warrant further investigation.
  • Antifungal Activity : It also demonstrates antifungal properties, particularly against strains like Candida albicans.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal reported that modifications in the phenyl ring significantly affected the antimicrobial efficacy of similar compounds. The introduction of halogen atoms was found to enhance activity against certain bacterial strains .
  • Pharmacokinetic Studies : Research has shown that compounds with similar structures exhibit favorable pharmacokinetic profiles, suggesting good oral bioavailability and low cytotoxicity at therapeutic doses .

Q & A

Q. What advanced techniques are recommended for analyzing trace impurities in synthesized batches?

  • Methodological Answer :
  • LC-HRMS : Detect impurities at <0.1% levels using a C18 column and ESI+ ionization .
  • NMR spiking : Add authentic impurity standards (e.g., 3-methoxyphenyl byproducts) to confirm identity .
  • ICP-MS : Screen for heavy metal contaminants (e.g., Pd residues from catalysis) with detection limits <1 ppb .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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